Enopeptin A

Description

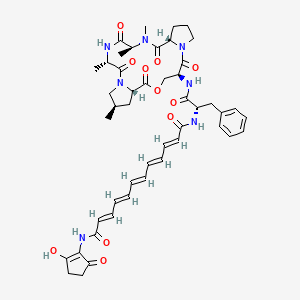

This compound is a natural product found in Streptomyces with data available.

Properties

IUPAC Name |

(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKIYTBYJKALOK-BKZRIAMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enopeptin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a novel depsipeptide antibiotic first isolated from the culture broth of Streptomyces sp. RK-1051.[1][2] This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics and exhibits a range of biological activities, including antibacterial and anti-bacteriophage properties.[1][2] this compound is distinguished by its unique chemical structure, which includes a pentaenone side chain and the presence of unusual amino acids such as N-methylalanine and 4-methylproline. This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and biological activity of this compound, intended to serve as a resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties and Structural Data

This compound is a structurally complex molecule with a well-defined cyclic depsipeptide core and a flexible aliphatic side chain. Its solution conformation has been studied using 2D NMR and restrained molecular dynamics.[3]

| Property | Value | Reference |

| Molecular Formula | C₄₇H₅₇N₇O₁₁ | MedchemExpress |

| Molecular Weight | 895.99 g/mol | MedchemExpress |

| Appearance | Not specified | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | MedchemExpress |

Experimental Protocols

Fermentation of Streptomyces sp. RK-1051

The production of this compound is achieved through the submerged fermentation of Streptomyces sp. RK-1051. While the specific media composition and fermentation parameters from the original discovery are not fully detailed in the available literature, a general approach for the cultivation of Streptomyces for secondary metabolite production is outlined below.

General Fermentation Protocol:

-

Inoculum Preparation: A seed culture of Streptomyces sp. RK-1051 is prepared by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker.

-

Production Culture: The production medium, typically rich in carbon and nitrogen sources (e.g., glucose, starch, soybean meal, yeast extract), is inoculated with the seed culture.

-

Incubation: The production culture is incubated at 28-30°C with continuous agitation for 5-7 days. The production of this compound can be monitored by bioassays or chromatographic methods (e.g., HPLC).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components. A general workflow is presented below.

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Structural Elucidation

The planar and stereochemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are performed to establish the connectivity of atoms and the sequence of amino acid and other structural units. The proton resonances of this compound have been assigned in DMSO-d₆ using TOCSY and ROESY experiments.

Biological Activity

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as anti-bacteriophage activity.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentrations (MICs) are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-resistant) | 25 | MedchemExpress |

| Escherichia coli (mutant) | 200 | MedchemExpress |

| Pseudomonas aeruginosa (mutant) | 200 | MedchemExpress |

Anti-bacteriophage Activity

This compound was initially discovered based on its ability to inhibit the proliferation of bacteriophages. The specific assay used in the original discovery involved a plaque reduction assay.

Plaque Reduction Assay Protocol:

-

A lawn of a susceptible host bacterium is prepared on an agar plate.

-

A suspension of a specific bacteriophage is mixed with varying concentrations of this compound.

-

The mixtures are then overlaid onto the bacterial lawn.

-

The plates are incubated to allow for phage replication and plaque formation.

-

The anti-bacteriophage activity is determined by the reduction in the number or size of plaques in the presence of this compound compared to a control without the compound.

Caption: Workflow for the anti-bacteriophage plaque reduction assay.

Conclusion

This compound represents an interesting member of the acyldepsipeptide class of antibiotics with a unique structure and a dual mode of action against both bacteria and bacteriophages. The information provided in this technical guide serves as a foundational resource for further research into its biosynthesis, mechanism of action, and potential therapeutic applications. The detailed protocols and compiled data aim to facilitate the work of scientists and researchers in the ongoing quest for novel antimicrobial agents.

References

- 1. This compound, B - ケミカルバイオロジー グループ [cbrg.riken.jp]

- 2. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution conformation of this compound, a depsipeptide antibiotic, using 2D NMR and restrained molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Enopeptin A: A Technical Guide to Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Producing Organism

The microorganism responsible for the production of Enopeptin A is a strain of the genus Streptomyces, identified as Streptomyces sp. RK-1051 .

Fermentation Conditions

The optimal conditions for the fermentation of Streptomyces sp. RK-1051 to produce this compound have not been detailed in widely accessible scientific literature. However, based on common practices for the cultivation of Streptomyces species for the production of secondary metabolites, a representative set of conditions can be proposed. These conditions are summarized in the tables below. It is crucial to note that optimization of these parameters is likely necessary to achieve high yields of this compound.

Table 1: Representative Fermentation Medium for Streptomyces sp.

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| Yeast Extract | 5.0 | Nitrogen & Growth Factors |

| Peptone | 5.0 | Nitrogen Source |

| K₂HPO₄ | 1.0 | Phosphate Source & Buffer |

| MgSO₄·7H₂O | 0.5 | Trace Element Source |

| CaCO₃ | 2.0 | pH Regulator |

Table 2: Representative Fermentation Parameters for Streptomyces sp.

| Parameter | Value |

| Incubation Temperature | 28-30°C |

| Initial pH | 7.0 - 7.2 |

| Agitation | 200-250 rpm |

| Incubation Time | 7 - 10 days |

| Aeration | 1 vvm (if in bioreactor) |

Experimental Protocols

The following are generalized protocols for the cultivation of Streptomyces sp. RK-1051 and the subsequent extraction and purification of this compound. These methods are based on standard procedures for isolating depsipeptide antibiotics from Streptomyces cultures.

Inoculum Preparation

-

Aseptically transfer a loopful of a mature culture of Streptomyces sp. RK-1051 from a slant to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth).

-

Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours, or until dense growth is observed.

Fermentation

-

Prepare the production medium (as detailed in Table 1) and sterilize by autoclaving.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture under the conditions specified in Table 2.

-

Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a suitable bioassay or chromatographic method).

Extraction and Purification

-

After the incubation period, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol.

-

Concentrate the organic extract in vacuo to obtain a crude extract.

-

Subject the crude extract to column chromatography using silica gel or a hydrophobic resin (e.g., Diaion HP-20).

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol or acetonitrile-water) to separate the components.

-

Monitor the fractions for anti-bacteriophage activity or by thin-layer chromatography (TLC).

-

Pool the active fractions and further purify using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) to obtain pure this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other acyldepsipeptides (ADEPs). This pathway likely involves a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) for the assembly of the peptide core and the fatty acid side chain, respectively.

Elucidating the Structure of Enopeptin A: A Technical Guide to 2D NMR Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for the structure elucidation of Enopeptin A, a cyclic depsipeptide antibiotic, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While specific quantitative data from the original studies on this compound are not publicly available, this document provides a comprehensive overview of the standard experimental workflow, detailed protocols for key experiments, and representative data presentation formats that are fundamental to the structural analysis of cyclic peptides of this class.

Introduction to this compound and the Role of 2D NMR

This compound is a cyclic depsipeptide antibiotic known to possess anti-bacteriophage activity. The determination of its complex three-dimensional structure is crucial for understanding its mechanism of action and for guiding synthetic efforts in the development of new therapeutic agents. 2D NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms and their spatial proximities within a molecule in solution, making it an indispensable tool for the structural elucidation of natural products like this compound.

The primary study on the solution conformation of this compound utilized a combination of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY), with the antibiotic dissolved in deuterated dimethyl sulfoxide (DMSO-d6)[1][2]. These experiments were instrumental in assigning the proton resonances and determining the solution conformation of the cyclic core of the molecule[1][2].

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a cyclic peptide such as this compound using 2D NMR follows a logical progression of experiments and data analysis. The general workflow is outlined below.

Key 2D NMR Experiments and Methodologies

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound. Each experiment provides a unique type of information, and their combined interpretation leads to the final structure.

Homonuclear Correlation Spectroscopy (COSY & TOCSY)

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for identifying adjacent protons, such as the alpha-proton and beta-protons within an amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network of protons. This is particularly useful for identifying the complete set of protons belonging to a single amino acid residue. For this compound, TOCSY was crucial for assigning the proton resonances[1].

Heteronuclear Correlation Spectroscopy (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond correlation). It is essential for assigning the carbon resonances based on the already assigned proton resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This information is critical for establishing the connectivity between different amino acid residues by observing correlations across the peptide bonds.

Through-Space Correlation Spectroscopy (ROESY/NOESY)

-

ROESY (Rotating-Frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. This information is vital for determining the three-dimensional folding of the peptide backbone and the orientation of the side chains. For this compound, ROESY data provided the interproton distance information used for elucidating its solution structure.

The logical relationships between the data obtained from these experiments and the deduced structural features are illustrated in the following diagram.

Data Presentation

The quantitative data derived from the 2D NMR spectra are typically summarized in tables for clarity and ease of interpretation. Although the specific data for this compound is not available, the following tables represent the standard format for presenting such results.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Cyclic Depsipeptide in DMSO-d6.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ala-1 | NH | 8.15 | - |

| Hα | 4.20 | 50.5 | |

| Hβ | 1.30 | 18.0 | |

| C' | - | 172.5 | |

| Pro-2 | Hα | 4.35 | 60.2 |

| Hβ | 2.10, 1.85 | 29.8 | |

| Hγ | 1.95, 1.80 | 25.1 | |

| Hδ | 3.60, 3.50 | 47.3 | |

| C' | - | 171.8 | |

| Val-3 | NH | 7.90 | - |

| Hα | 4.10 | 59.5 | |

| Hβ | 2.05 | 30.7 | |

| Hγ | 0.95, 0.90 | 19.5, 19.2 | |

| C' | - | 172.1 | |

| α-OH Acid | Hα | 5.10 | 70.8 |

| Hβ | 2.50, 2.40 | 35.6 | |

| C' | - | 170.5 |

Table 2: Key ROESY/NOESY Correlations and Calculated Distance Restraints (Representative Data).

| Proton 1 | Proton 2 | ROE Intensity | Distance Restraint (Å) |

| Ala-1 NH | Pro-2 Hα | Strong | 1.8 - 2.7 |

| Ala-1 Hα | Val-3 NH | Medium | 1.8 - 3.5 |

| Pro-2 Hα | Val-3 NH | Strong | 1.8 - 2.7 |

| Val-3 Hβ | α-OH Acid Hα | Weak | 2.5 - 5.0 |

Experimental Protocols

The following are detailed, generalized protocols for the key 2D NMR experiments used in the structure elucidation of cyclic peptides like this compound.

Sample Preparation

-

Compound: this compound

-

Solvent: DMSO-d6 (99.96% D)

-

Concentration: Approximately 5-10 mM

-

Procedure: Dissolve the lyophilized peptide in the deuterated solvent. Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H-¹H COSY:

-

Pulse Program: cosygpqf

-

Spectral Width: 12 ppm in both dimensions

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans: 8

-

Relaxation Delay: 1.5 s

-

-

¹H-¹H TOCSY:

-

Pulse Program: dipsi2esgpph

-

Mixing Time: 80 ms (to observe correlations throughout the spin systems)

-

Spectral Width: 12 ppm in both dimensions

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans: 16

-

Relaxation Delay: 1.5 s

-

-

¹H-¹³C HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

¹H Spectral Width: 12 ppm

-

¹³C Spectral Width: 160 ppm

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans: 32

-

Relaxation Delay: 1.5 s

-

¹J(CH) Coupling Constant: 145 Hz

-

-

¹H-¹³C HMBC:

-

Pulse Program: hmbcgplpndqf

-

¹H Spectral Width: 12 ppm

-

¹³C Spectral Width: 200 ppm

-

Data Points: 2048 (F2) x 512 (F1)

-

Number of Scans: 64

-

Relaxation Delay: 1.5 s

-

Long-range Coupling Constant: 8 Hz

-

-

¹H-¹H ROESY:

-

Pulse Program: roesyesgpph

-

Mixing Time: 200 ms

-

Spectral Width: 12 ppm in both dimensions

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans: 32

-

Relaxation Delay: 2.0 s

-

Conclusion

The structural elucidation of this compound via 2D NMR spectroscopy is a meticulous process that relies on the systematic application of a series of complementary experiments. By combining through-bond correlation data from COSY, TOCSY, HSQC, and HMBC with through-space proximity information from ROESY, a complete picture of the molecule's primary sequence and three-dimensional conformation in solution can be constructed. While the specific data for this compound remains proprietary, the methodologies and workflow detailed in this guide represent the state-of-the-art approach for the structural characterization of complex cyclic depsipeptides, providing a robust framework for researchers in natural product chemistry and drug development.

References

- 1. Solution conformation of this compound, a depsipeptide antibiotic, using 2D NMR and restrained molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SOLUTION CONFORMATION OF this compound, A DEPSIPEPTIDE ANTIBIOTIC, USING 2D NMR AND RESTRAINED MOLECULAR DYNAMICS STUDIES [jstage.jst.go.jp]

Enopeptin A: A Technical Whitepaper on its Potential Anti-Bacteriophage Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enopeptin A, a cyclic depsipeptide antibiotic, has been identified for its anti-bacteriophage properties. While the specific molecular interactions and quantitative efficacy against bacteriophages are not extensively detailed in publicly available literature, its established mechanism of action as an antibacterial agent provides a strong basis for its antiviral activity. This compound belongs to the class of acyldepsipeptides (ADEPs), which are known to dysregulate the caseinolytic protease (ClpP) in bacteria. This whitepaper synthesizes the current understanding of this compound's mode of action, posits its mechanism against bacteriophages through host-mediated effects, and provides hypothetical experimental frameworks for its further investigation.

Introduction to this compound

This compound is a naturally occurring cyclic depsipeptide isolated from Streptomyces sp. RK-1051.[1] Structurally, it is part of the acyldepsipeptide (ADEP) class of antibiotics. While initially noted for its antibacterial properties, a 1991 study by Osada et al. first reported its anti-bacteriophage activity.[2] This dual activity makes this compound and related ADEPs compelling candidates for novel therapeutic strategies, particularly in the context of multi-drug resistant bacterial infections where bacteriophage therapy is being reconsidered.

Hypothesized Mechanism of Anti-Bacteriophage Activity

The anti-bacteriophage effect of this compound is likely an indirect consequence of its potent antibacterial mechanism. The prevailing hypothesis is that this compound does not directly target the bacteriophage virions but rather incapacitates the host bacterium, thereby preventing phage replication. This host-mediated antiviral action is centered on the dysregulation of the bacterial ClpP protease.

Dysregulation of the Bacterial ClpP Protease

The primary molecular target of acyldepsipeptides, including this compound, is the caseinolytic protease P (ClpP). ClpP is a highly conserved serine protease in bacteria that plays a crucial role in cellular homeostasis by degrading misfolded or damaged proteins. Its activity is tightly regulated by associated AAA+ ATPases (e.g., ClpA, ClpX), which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

This compound binds to a hydrophobic pocket on the surface of the ClpP barrel, where the regulatory ATPases normally dock. This binding induces a conformational change in ClpP, leading to two critical events:

-

Dissociation of Clp-ATPases: this compound binding prevents the interaction of ClpP with its cognate ATPases. This uncouples the regulated protein degradation pathway.

-

Uncontrolled Proteolysis: The conformational change forces the axial pores of the ClpP barrel to open, allowing unregulated access of polypeptides to the proteolytic chamber. This leads to the non-specific degradation of nascent and unfolded proteins within the bacterial cell, ultimately causing cell death.

Impact on Bacteriophage Replication

Bacteriophages are obligate intracellular parasites that rely entirely on the host cell's machinery for the replication of their genome and the synthesis of their proteins. By inducing uncontrolled proteolysis and disrupting cellular homeostasis, this compound effectively shuts down the necessary resources for phage propagation. The degradation of essential host proteins, as well as nascent phage proteins, would arrest the phage life cycle.

Quantitative Data (Hypothetical)

To date, specific quantitative data on the anti-bacteriophage activity of this compound is not available in the peer-reviewed literature. The following table represents a hypothetical dataset that could be generated through standard virological assays to characterize the efficacy of this compound against a specific bacteriophage, such as a T4-like phage infecting Escherichia coli.

| Parameter | Value | Bacteriophage | Bacterial Host | Assay Type |

| IC₅₀ (Plaque Reduction) | 5 µM | T4 Phage | E. coli B | Plaque Reduction Assay |

| MIC (Host Inhibition) | 2 µM | - | E. coli B | Broth Microdilution |

| Minimum Phage Progeny Inhibition Concentration (MPPIC) | 4 µM | T4 Phage | E. coli B | One-Step Growth |

| Time-of-Addition Assay: Effective Stage | Early to Mid | T4 Phage | E. coli B | Time-of-Addition Assay |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-bacteriophage activity of this compound.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

-

Preparation of Bacterial Lawn: A mid-log phase culture of the host bacteria (e.g., E. coli B) is prepared. A 100 µL aliquot of this culture is mixed with 3 mL of molten soft agar (0.7%) and poured over a nutrient agar plate to form a uniform lawn.

-

Compound and Phage Preparation: Serial dilutions of this compound are prepared in a suitable buffer. A known concentration of bacteriophage (e.g., 100 plaque-forming units, PFU) is added to each dilution of this compound and incubated for a defined period (e.g., 30 minutes at 37°C).

-

Infection: 10 µL of each this compound-phage mixture is spotted onto the bacterial lawn. A control spot containing only the phage is also included.

-

Incubation and Plaque Counting: The plates are incubated overnight at 37°C. The number of plaques in each spot is counted.

-

IC₅₀ Determination: The concentration of this compound that results in a 50% reduction in the number of plaques compared to the control is determined as the IC₅₀.

One-Step Growth Experiment

This experiment determines the effect of this compound on the kinetics of phage replication.

-

Bacterial Culture: A mid-log phase culture of host bacteria is grown to a density of approximately 1 x 10⁸ CFU/mL.

-

Infection: The bacteria are infected with bacteriophage at a low multiplicity of infection (MOI) of 0.1. Adsorption is allowed to proceed for a short period (e.g., 5 minutes).

-

Removal of Unadsorbed Phage: The culture is centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phage is discarded. The pellet is resuspended in fresh growth medium.

-

Addition of this compound: The infected culture is divided into aliquots, and different concentrations of this compound are added. A no-drug control is included.

-

Sampling and Titration: Samples are taken at regular intervals over a period of time (e.g., 90 minutes). The samples are immediately lysed with chloroform to release intracellular phage and then serially diluted and plated with a sensitive bacterial strain to determine the phage titer (PFU/mL).

-

Analysis: The burst size (number of phages released per infected bacterium) and the latent period (time to lysis) are calculated for each concentration of this compound.

Visualizations

Hypothesized Signaling Pathway of this compound's Anti-Bacteriophage Action

Caption: Hypothesized mechanism of this compound's anti-bacteriophage activity via host ClpP dysregulation.

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for determining the IC₅₀ of this compound against a bacteriophage.

Conclusion and Future Directions

This compound presents a fascinating case of a natural product with potential applications in combating bacterial infections through a novel mechanism that also confers anti-bacteriophage activity. The proposed mechanism, centered on the dysregulation of the host ClpP protease, offers a compelling explanation for its observed effects. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:

-

Definitive Mechanism of Action Studies: Elucidating whether the anti-bacteriophage activity is solely host-mediated or if there are any direct interactions with phage components.

-

Quantitative Efficacy Studies: Performing comprehensive dose-response and time-course studies against a broad panel of bacteriophages and their respective bacterial hosts.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of bacterial infection where bacteriophages are present.

-

Synergy Studies: Investigating potential synergistic effects of this compound with bacteriophage therapy or traditional antibiotics.

The exploration of this compound and other ClpP-targeting compounds could pave the way for a new generation of antimicrobials that not only kill bacteria but also modulate the complex interplay between bacteria and their viruses.

References

Enopeptin A: A Technical Guide to its Mechanism of Action via ClpP Protease Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a novel therapeutic approach to combatting bacterial infections, particularly those caused by Gram-positive pathogens. Unlike traditional antibiotics that inhibit essential cellular processes, this compound acts by dysregulating the caseinolytic protease (ClpP). This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its activation of the ClpP protease, the subsequent proteolytic cascade, and the resulting bactericidal effects. The guide includes quantitative data on the activity of this compound and its analogs, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Introduction to this compound and the ClpP Protease

This compound is a cyclic acyldepsipeptide antibiotic originally isolated from Streptomyces species[1]. It belongs to a class of natural products that have garnered significant interest due to their unique mechanism of action[2]. The primary molecular target of this compound is the ClpP protease, a highly conserved serine protease in bacteria responsible for cellular protein homeostasis[3][4][5].

In its native state, the activity of the barrel-shaped ClpP tetradecamer is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA. These chaperones recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP for degradation in an ATP-dependent manner. This controlled proteolysis is crucial for the degradation of misfolded or damaged proteins and the turnover of regulatory proteins.

Mechanism of Action: ClpP Activation

This compound's bactericidal activity stems from its ability to subvert the normal regulatory mechanisms of ClpP, transforming it into an unregulated and destructive protease. The key steps in its mechanism of action are:

-

Binding to ClpP: this compound and other ADEPs bind to hydrophobic pockets on the apical surface of the ClpP heptameric rings. These binding sites overlap with the docking sites for the regulatory Clp-ATPases.

-

Displacement of Clp-ATPases: By binding to these sites, this compound competitively displaces the ClpX and ClpA chaperones, thereby uncoupling the protease from its natural regulatory partners.

-

Conformational Change and Pore Opening: The binding of this compound induces a significant conformational change in the ClpP structure. This change forces the N-terminal regions of the ClpP subunits to move, resulting in the opening of the axial pores that lead into the proteolytic chamber.

-

Uncontrolled Proteolysis: With the axial pores constitutively open, ClpP can now degrade proteins in an uncontrolled and ATP-independent manner. The primary substrates for this unregulated degradation appear to be unfolded or flexible proteins and nascent polypeptide chains.

-

Degradation of FtsZ and Inhibition of Cell Division: A critical downstream target of the activated ClpP-Enopeptin A complex is the cell division protein FtsZ. FtsZ is a tubulin homolog that forms the Z-ring at the mid-cell, which is essential for bacterial cytokinesis. The degradation of FtsZ leads to the inhibition of Z-ring formation, resulting in cell filamentation and ultimately cell death.

Quantitative Data

The following tables summarize the antibacterial activity and ClpP activation potential of this compound and its close analog, ADEP1.

Table 1: Antibacterial Activity of ADEP1 (this compound analog)

| Bacterial Strain | MIC (μg/mL) | IC50 (μM) | Reference |

| Staphylococcus aureus (MRSA) | - | 8.76 | |

| Staphylococcus aureus | 6.3 | - | |

| Streptococcus pneumoniae | - | - | |

| Enterococcus faecalis | - | - |

Table 2: ClpP Activation by Acyldepsipeptides

| Compound | Target | Assay | Kapp (μM) | Reference |

| ADEP Analog 1 | S. aureus ClpP | Fluorogenic Peptide Cleavage | ~0.1 | |

| ADEP Analog 2 | S. aureus ClpP | Fluorogenic Peptide Cleavage | ~0.2 | |

| ADEP Analog 3 | S. aureus ClpP | Fluorogenic Peptide Cleavage | ~10 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

ClpP Protease Activity Assay (Fluorogenic Peptide Substrate)

This assay measures the ability of this compound to activate ClpP-mediated cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified ClpP protein

-

This compound stock solution (in DMSO)

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or Ac-WLA-AMC)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and the desired concentration of purified ClpP.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the ClpP solution to the wells containing this compound or DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for this compound to bind to and activate ClpP.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the reaction rates against the this compound concentration to determine the EC50 for ClpP activation.

In Vitro FtsZ Degradation Assay

This assay demonstrates the degradation of the FtsZ protein by this compound-activated ClpP.

Materials:

-

Purified ClpP protein

-

Purified FtsZ protein

-

This compound stock solution (in DMSO)

-

Degradation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 100 mM KCl, 2 mM DTT)

-

SDS-PAGE materials and equipment

-

Coomassie Brilliant Blue stain or Western blotting reagents

Procedure:

-

Set up reaction mixtures containing degradation buffer, purified FtsZ, and purified ClpP.

-

Add this compound to the experimental tubes and an equivalent volume of DMSO to the control tubes.

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots from each reaction and stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie Brilliant Blue staining or perform a Western blot using an anti-FtsZ antibody to specifically detect FtsZ and its degradation products. A decrease in the intensity of the full-length FtsZ band over time in the presence of this compound and ClpP indicates degradation.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain.

Materials:

-

This compound stock solution

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Fluorescence Polarization (FP) Binding Assay

This assay can be used to quantify the binding affinity of a fluorescently labeled this compound analog to ClpP.

Materials:

-

Purified ClpP protein

-

Fluorescently labeled this compound analog (e.g., FITC-Enopeptin A)

-

Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a series of dilutions of ClpP in the binding buffer.

-

Add a constant, low concentration of the fluorescently labeled this compound analog to each well.

-

Add the different concentrations of ClpP to the wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

-

Plot the change in fluorescence polarization as a function of the ClpP concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Purification and HPLC Analysis of this compound

Purification from Streptomyces Culture:

-

Culture the this compound-producing Streptomyces strain in a suitable production medium (e.g., ISP2 or X-medium) for 5-7 days.

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to purify this compound.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

HPLC Analysis:

-

Use a reversed-phase HPLC column (e.g., C18).

-

Employ a mobile phase consisting of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

-

Set the detection wavelength to an appropriate value based on the UV absorbance of this compound (typically around 220 nm for the peptide backbone).

-

Inject the purified this compound sample and analyze the chromatogram for purity and retention time.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to inactive ClpP, displacing ClpX/A and activating it for uncontrolled proteolysis, leading to FtsZ degradation and cell death.

Experimental Workflow for ClpP Activation Assay

Caption: Workflow for determining ClpP activation by this compound using a fluorogenic substrate assay.

Logical Relationship of this compound's Bactericidal Effect

Caption: Logical cascade from this compound binding to its ultimate bactericidal effect.

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action that circumvents many existing resistance pathways. By activating the ClpP protease, this compound initiates a cascade of uncontrolled proteolysis, leading to the degradation of essential proteins like FtsZ and subsequent bacterial cell death. This in-depth technical guide provides a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and exploiting this unique antibacterial strategy. The continued investigation into the structure-activity relationships of this compound and other ADEPs holds significant potential for the development of new and effective treatments against multidrug-resistant bacteria.

References

- 1. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of ClpP protease by ADEP antibiotics: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of ClpP in complex with acyldepsipeptide antibiotics reveal its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. song.korea.ac.kr [song.korea.ac.kr]

Enopeptin A: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics, a promising group of natural products with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of this novel class of antimicrobial agents.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and its close analog, Enopeptin B, against several key Gram-positive pathogens. This compound, which possesses a 4-methylproline residue, consistently demonstrates a two-fold lower MIC compared to Enopeptin B, which has an unsubstituted proline at the same position, indicating a significant structure-activity relationship.[1]

| Bacterial Strain | This compound (µg/mL) | Enopeptin B (µg/mL) |

| Staphylococcus aureus | 0.5 | 1.0 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Enterococcus faecalis | 1.0 | 2.0 |

| Enterococcus faecium | 1.0 | 2.0 |

| Bacillus subtilis | 0.125 | 0.25 |

Note: The above values are representative and may vary slightly depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound is a critical step in assessing its antibacterial spectrum. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target Gram-positive bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial twofold dilution of the this compound stock solution is performed in CAMHB directly in the 96-well plate to achieve a range of final concentrations.

-

Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: After incubation, the plates are examined visually or with a microplate reader for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action: Dysregulation of ClpP Protease

This compound exerts its bactericidal effect through a novel mechanism of action that involves the dysregulation of the caseinolytic protease (ClpP). ClpP is a highly conserved serine protease in bacteria that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), plays a crucial role in cellular protein homeostasis by degrading misfolded or damaged proteins.

This compound binds to a hydrophobic pocket on the surface of the ClpP heptamer, a site that is normally occupied by the Clp-ATPases. This binding event induces a conformational change in ClpP, leading to its allosteric activation. The activated ClpP becomes a promiscuous and uncontrolled protease, degrading a wide range of cellular proteins, including essential proteins that are not its natural substrates.

One of the key targets of this uncontrolled proteolysis is the cell division protein FtsZ. FtsZ is a bacterial tubulin homolog that polymerizes at the mid-cell to form the Z-ring, a critical structure for bacterial cell division. The degradation of FtsZ by the this compound-activated ClpP complex disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately, cell death.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

A Technical Guide to Investigating the Anti-Cancer Potential of Enopeptin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed research framework for investigating the anti-cancer potential of Enopeptin A. As of the time of this writing, there is no publicly available data from initial studies specifically evaluating the anti-cancer properties of this compound. This compound is a known depsipeptide antibiotic with established anti-bacteriophage and antibacterial activities[1]. The methodologies and potential mechanisms described herein are based on established practices in the preclinical assessment of other anti-cancer peptides and are intended to serve as a guide for future research.

Introduction to this compound and Rationale for Anti-Cancer Investigation

This compound is a cyclic acyldepsipeptide antibiotic first isolated from Streptomyces species[1][2]. Its structure features a pentaenone side chain, and it is known to exert its antibacterial effect by activating and dysregulating the caseinolytic protease (ClpP) in bacteria[2][3]. The class of cyclic peptides, including depsipeptides, has garnered significant interest in oncology for their diverse and potent anti-cancer activities. These activities often stem from the induction of apoptosis, disruption of cellular microfilaments, and inhibition of key signaling pathways. Given the precedent set by other marine-derived and microbial peptides, a systematic investigation into the potential anti-cancer effects of this compound is a logical and promising avenue for novel drug discovery.

This guide provides a comprehensive overview of the standard experimental protocols and conceptual frameworks that would be essential for an initial, in-depth assessment of this compound's anti-cancer potential.

Proposed Phase I: In Vitro Cytotoxicity Screening

The initial phase of investigation would focus on determining the cytotoxic effects of this compound across a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assays

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HeLa [cervical], and MDA-MB-231 [breast]) and a normal human cell line (e.g., HUVEC) would be cultured in their respective recommended media and conditions.

-

Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound, solubilized in a suitable solvent like DMSO, would be added to the wells in a series of increasing concentrations. Control wells would receive the vehicle only.

-

Incubation: The plates would be incubated for a set period, typically 48 hours.

-

MTT Assay:

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent is then added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Anticipated Data Presentation

The quantitative data from these assays should be summarized in a clear, tabular format.

| Cell Line | Cancer Type | IC50 (µM) of this compound (Hypothetical) |

| MCF-7 | Breast Carcinoma | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] |

| HeLa | Cervical Carcinoma | [Insert Value] |

| MDA-MB-231 | Breast Carcinoma | [Insert Value] |

| HUVEC | Normal Endothelial | [Insert Value] |

Proposed Phase II: Mechanistic Studies - Apoptosis Induction

Should this compound demonstrate selective cytotoxicity towards cancer cells, the next phase would be to investigate the underlying mechanism, with a primary focus on apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Methodology:

-

Cell Treatment: Cancer cells (e.g., MCF-7) are treated with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Data Analysis: The flow cytometry data is used to quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Visualization of Experimental Workflow

Potential Signaling Pathway: Intrinsic Apoptosis

Many anti-cancer peptides induce apoptosis through the mitochondrial (intrinsic) pathway. A potential mechanism for this compound could involve the modulation of the Bcl-2 family of proteins.

Hypothesized Pathway:

-

This compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax.

-

Bax translocates to the mitochondria, leading to the disruption of the mitochondrial membrane potential.

-

This disruption results in the release of cytochrome c into the cytoplasm.

-

Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates Caspase-9.

-

Activated Caspase-9 then activates executioner caspases, such as Caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Visualization of Potential Signaling Pathway

Proposed Phase III: In Vivo Efficacy Studies

If in vitro studies yield promising results, the anti-cancer potential of this compound would need to be validated in a living organism.

Experimental Protocol: Xenograft Mouse Model

This is a common preclinical model to assess the anti-tumor efficacy of a compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.

Anticipated Data Presentation

| Treatment Group | Average Tumor Volume (mm³) at Endpoint (Hypothetical) | Average Tumor Weight (g) at Endpoint (Hypothetical) | Percent Tumor Growth Inhibition (%) (Hypothetical) |

| Vehicle Control | [Insert Value] | [Insert Value] | 0 |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

Visualization of Logical Relationship in Efficacy Assessment

Conclusion and Future Directions

The framework presented in this guide outlines a systematic and robust approach to conducting the initial studies on the anti-cancer potential of this compound. While its known activity is as an antibacterial agent, the broader class of depsipeptides has shown significant promise in oncology. The proposed phases of in vitro cytotoxicity screening, mechanistic apoptosis studies, and in vivo efficacy testing would provide the foundational data necessary to determine if this compound, or its derivatives, could be developed into a novel anti-cancer therapeutic. Future research could also explore its effects on other cellular processes such as cell cycle progression, angiogenesis, and metastasis, and investigate its potential in combination with existing chemotherapeutic agents.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of the Enopeptin A Depsipeptide Core

For Researchers, Scientists, and Drug Development Professionals

Enopeptin A, also known as Acyldepsipeptide 1 (ADEP1), is a potent antibiotic produced by the bacterium Streptomyces hawaiiensis NRRL 15010. Its unique mode of action, which involves the dysregulation of the caseinolytic protease ClpP, has made it a compelling target for the development of new antibacterial agents. Central to its structure and activity is a complex depsipeptide core, the biosynthesis of which is orchestrated by a sophisticated enzymatic assembly line. This technical guide provides an in-depth exploration of the biosynthesis of the this compound depsipeptide core, detailing the genetic blueprint, the enzymatic machinery, and the sequence of molecular events that culminate in the formation of this remarkable natural product.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster within the genome of S. hawaiiensis NRRL 15010.[1][2][3] This cluster contains the genes for a multi-enzyme complex that synthesizes the molecule in a stepwise fashion. Key components of this gene cluster include:

-

Two Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are the core of the assembly line, responsible for the selection, activation, and condensation of the amino acid and hydroxy acid building blocks.[1][2]

-

Genes for Precursor Biosynthesis: The cluster houses the genetic instructions for the synthesis of non-proteinogenic precursors, including the unusual amino acid (4S,2R)-4-methylproline and the polyene side chain that acylates the N-terminus of the peptide.

-

A Type II Polyketide Synthase (PKS): This enzyme complex is responsible for the synthesis of the polyene side chain.

The Enzymatic Machinery: A Modular Assembly Line

The biosynthesis of the this compound depsipeptide core is a classic example of nonribosomal peptide synthesis, a process that operates in a manner analogous to an assembly line. The two NRPS enzymes are composed of a series of modules, with each module being responsible for the incorporation of a single building block into the growing peptide chain.

A typical NRPS module is further divided into distinct domains, each with a specific catalytic function:

-

Adenylation (A) Domain: This domain is the "gatekeeper" of the module. It selects a specific amino acid or hydroxy acid from the cellular pool and activates it by converting it into an aminoacyl- or hydroxyacyl-adenylate, a reaction that consumes ATP.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: This small domain acts as a swinging arm, covalently tethering the activated building block via a phosphopantetheinyl arm. The T domain then shuttles the substrate to the other catalytic domains within the module and between adjacent modules.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by joining the amino acid tethered to the T domain of its own module with the growing peptide chain attached to the T domain of the preceding module.

The specific number and arrangement of these modules on the two NRPS enzymes dictate the final sequence and structure of the this compound depsipeptide core.

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of the this compound depsipeptide core proceeds through a highly orchestrated sequence of events. The following diagram illustrates the proposed workflow for the assembly of the core structure.

Initiation: The biosynthesis begins at the first module of the first NRPS enzyme. The A domain selects and activates the initial amino acid, which is then loaded onto the adjacent T domain.

Elongation and Depsipeptide Bond Formation: The growing peptide chain is passed sequentially from one module to the next. At each step, the C domain catalyzes the formation of a peptide bond. A key step in the synthesis of the this compound core is the formation of a depsipeptide (ester) bond. This is accomplished by a specialized module that incorporates a hydroxy acid. The C domain of this module is capable of catalyzing the ester bond formation between the hydroxyl group of the incoming hydroxy acid and the carboxyl group of the growing peptide chain.

Incorporation of Non-Proteinogenic Precursors: The biosynthetic pathway incorporates the unusual amino acid (4S,2R)-4-methylproline. The genes for the synthesis of this precursor are located within the this compound gene cluster.

Termination: The final module of the second NRPS enzyme contains a Thioesterase (TE) domain. This domain is responsible for the release of the fully assembled depsipeptide chain from the enzyme complex. The TE domain catalyzes an intramolecular cyclization reaction, forming the macrolactone structure that is characteristic of the this compound core.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetics and substrate specificities, for the individual enzymes of the this compound biosynthetic pathway. Further biochemical characterization is required to fully understand the efficiency and selectivity of each catalytic step.

Experimental Protocols

The characterization of the this compound biosynthetic pathway involves a combination of molecular biology, bioinformatics, and biochemical techniques. The following provides a general overview of the key experimental protocols.

Identification and Analysis of the Biosynthetic Gene Cluster

-

Genome Sequencing: The complete genome of Streptomyces hawaiiensis NRRL 15010 is sequenced using next-generation sequencing technologies.

-

Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

-

Gene Annotation: The open reading frames (ORFs) within the identified cluster are annotated to predict the functions of the encoded proteins, including the NRPSs, PKS, and enzymes for precursor biosynthesis.

Heterologous Expression and Characterization of NRPS Enzymes

-

Gene Cloning: The genes encoding the NRPS enzymes are amplified from the genomic DNA of S. hawaiiensis and cloned into suitable expression vectors.

-

Heterologous Expression: The expression vectors are introduced into a heterologous host, such as E. coli or a model Streptomyces species, for protein production.

-

Protein Purification: The expressed NRPS enzymes are purified using affinity chromatography techniques.

-

Biochemical Assays: The activity of the purified enzymes is characterized using various in vitro assays, including:

-

ATP-PPi Exchange Assay: To determine the substrate specificity of the adenylation domains.

-

Thiolation Assay: To confirm the loading of activated substrates onto the T domains.

-

Condensation and Cyclization Assays: To monitor the formation of peptide and depsipeptide bonds and the final release of the product.

-

The following diagram outlines the general experimental workflow for the functional characterization of an NRPS module.

Conclusion

The biosynthesis of the this compound depsipeptide core is a fascinating example of the intricate molecular machinery that nature has evolved to produce complex and biologically active molecules. A detailed understanding of this biosynthetic pathway not only provides insights into the fundamental principles of nonribosomal peptide synthesis but also opens up avenues for the bioengineering of novel antibiotic derivatives with improved therapeutic properties. Further research, particularly in the biochemical characterization of the individual enzymes, will be crucial to fully harness the potential of this remarkable biosynthetic assembly line for the development of next-generation antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The ADEP Biosynthetic Gene Cluster in Streptomyces hawaiiensis NRRL 15010 Reveals an Accessory clpP Gene as a Novel Antibiotic Resistance Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ADEP Biosynthetic Gene Cluster in Streptomyces hawaiiensis NRRL 15010 Reveals an Accessory clpP Gene as a Novel Antibiotic Resistance Factor - PMC [pmc.ncbi.nlm.nih.gov]

Enopeptin A Analogs: A Technical Guide to Structural Diversity and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptins, a class of cyclic acyldepsipeptides (ADEPs), represent a promising new frontier in the fight against antibiotic resistance. Originally isolated from Streptomyces species, these natural products and their synthetic analogs exhibit a unique mechanism of action, targeting the caseinolytic protease (ClpP) and inducing uncontrolled proteolysis, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of Enopeptin A natural analogs, their structural diversity, biological activity, and the experimental methodologies used for their study.

Structural Diversity of this compound and its Natural Analogs

This compound and its analogs are characterized by a conserved cyclic peptide core, a depsipeptide bond, and a variable acyl side chain. The core often contains non-proteinogenic amino acids, contributing to the structural diversity and biological activity of these compounds.

Table 1: Structures of this compound and Selected Natural Analogs

| Compound Name | Producing Organism | Key Structural Features | Reference |

| This compound | Streptomyces sp. RK-1051 | Contains a 4-methylproline residue in the cyclic core. | [1] |

| Enopeptin B | Streptomyces sp. RK-1051 | Differs from this compound in the amino acid sequence of the cyclic core. | |

| ADEP1 (Factor A) | Streptomyces hawaiiensis | Possesses a distinct acyl side chain compared to Enopeptins. | [2] |

| Factor B | Streptomyces hawaiiensis | A natural analog of ADEP1 with variations in the peptide core. | [2] |

Biological Activity and Mechanism of Action

This compound and its analogs demonstrate potent antibacterial activity, primarily against Gram-positive bacteria.[3][4] Their novel mechanism of action circumvents many existing resistance pathways, making them attractive candidates for further drug development.

Antibacterial Spectrum

The antibacterial activity of enopeptin analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Enopeptin Analogs

| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Bacillus subtilis | Gram-Negative Bacteria |

| This compound | - | - | - | - | Generally high MICs |

| ADEP1 (Factor A) | 0.8 µg/mL | 0.4 µg/mL | 1.6 µg/mL | 0.2 µg/mL | Generally high MICs |

| ADEP4 (Synthetic Analog) | 0.1 µg/mL | 0.05 µg/mL | 0.2 µg/mL | 0.05 µg/mL | Generally high MICs |

| Rigidified ADEP Analog (1g) | 0.025 µg/mL | 0.0003 µg/mL | 0.0026 µg/mL | - | Generally high MICs |

Note: MIC values can vary depending on the specific strain and testing conditions. Data compiled from multiple sources.

Mechanism of Action: Dysregulation of ClpP Protease

The primary target of enopeptins is the highly conserved bacterial protease, ClpP. In its natural state, ClpP activity is tightly regulated by associated ATPases. Enopeptins bind to a hydrophobic pocket on the surface of the ClpP barrel, inducing a conformational change that leads to the opening of the axial pore. This dysregulation results in the uncontrolled degradation of cellular proteins, leading to cell death.

Caption: Enopeptin (ADEP) binding to ClpP leads to uncontrolled proteolysis and cell death.

Experimental Protocols

This section outlines the key experimental methodologies for the isolation, characterization, and biological evaluation of enopeptin analogs.

Isolation and Purification of Natural Enopeptins

The following protocol is a general guideline for the isolation of enopeptins from Streptomyces fermentation broth. Optimization may be required for specific strains and compounds.

Caption: A typical workflow for the isolation and purification of enopeptin natural products.

Protocol Details:

-

Fermentation: Culture the Streptomyces strain in a suitable liquid medium for 7-10 days.

-

Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Bioassay-Guided Fractionation: Test the resulting fractions for antibacterial activity to identify the active fractions.

-

Purification: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure enopeptin analogs.

Structural Elucidation

The chemical structure of purified enopeptins is determined using a combination of spectroscopic techniques.

Protocol Details:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HR-MS). Fragmentation patterns from tandem MS (MS/MS) can provide information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Identify the types of protons and carbons present in the molecule.

-

2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY/NOESY): Establish the connectivity between atoms to determine the amino acid sequence, the location of the depsipeptide bond, and the structure of the acyl side chain. ROESY/NOESY experiments provide information about the three-dimensional structure of the molecule in solution.

-

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol Details:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Prepare a two-fold serial dilution of the enopeptin analog in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

This compound and its natural and synthetic analogs represent a compelling class of antibacterial agents with a novel mechanism of action. Their potent activity against Gram-positive pathogens, including multidrug-resistant strains, highlights their potential for future therapeutic applications. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of their efficacy in in vivo models will be crucial for the development of these promising compounds into clinically useful antibiotics. The methodologies outlined in this guide provide a framework for researchers to contribute to the advancement of this exciting field.

References

- 1. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ADEP Biosynthetic Gene Cluster in Streptomyces hawaiiensis NRRL 15010 Reveals an Accessory clpP Gene as a Novel Antibiotic Resistance Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Restriction of the Conformational Dynamics of the Cyclic Acyldepsipeptide Antibiotics Improves Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Pharmacokinetics of Enopeptin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a naturally occurring cyclic acyldepsipeptide antibiotic first isolated from Streptomyces species.[1][2] As an early member of the acyldepsipeptide (ADEP) class of antibiotics, its unique mechanism of action, which involves the dysregulation of the caseinolytic protease (ClpP), has garnered significant interest.[1] Most antibiotics function by inhibiting cellular processes, whereas ADEPs activate the ClpP protease, leading to uncontrolled protein degradation, inhibition of cell division, and ultimately, bacterial cell death.[1] This novel mechanism holds potential against drug-resistant Gram-positive bacteria.[3] However, the therapeutic development of this compound and other early ADEPs was hampered by unfavorable pharmacokinetic properties. This technical guide provides an in-depth overview of the early research into the pharmacokinetics of this compound, focusing on its known limitations and the subsequent improvements achieved with analogs like ADEP4.

Pharmacokinetic Profile of Early Acyldepsipeptides: The Case of this compound

Early investigations into the in vivo efficacy of this compound and its close analog, ADEP1, revealed significant challenges related to their pharmacokinetic profiles. While specific quantitative data for this compound is scarce in the literature, a consistent qualitative description of its poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties has been established.

Key Qualitative ADME Characteristics of this compound:

-

Low Metabolic Stability: this compound is metabolically unstable, leading to rapid breakdown in biological systems. This instability is a major contributor to its lack of in vivo activity.

-

Poor Water Solubility: The compound exhibits low solubility in aqueous solutions, which can negatively impact its formulation and absorption.

-

Rapid Systemic Clearance: Consequently, to its metabolic instability, this compound is quickly cleared from the body.

-

Chemical Instability: The polyene side chain of early ADEPs like this compound makes them susceptible to light-induced degradation.

These unfavorable characteristics necessitated medicinal chemistry efforts to optimize the ADEP scaffold for improved drug-like properties.

ADEP4: An Optimized Analog with Improved Pharmacokinetics

The limitations of early ADEPs led to the development of synthetic derivatives, with ADEP4 emerging as a significant improvement. ADEP4, a semi-synthetic derivative, incorporates structural modifications that enhance its potency and metabolic stability.

Quantitative Pharmacokinetic Data for ADEP4

While detailed pharmacokinetic studies on this compound are not publicly available, data for ADEP4 provides a valuable benchmark for the progress made in optimizing the ADEP class.

| Parameter | Species | Value | Reference |

| Half-life (t½) | Mice, Dogs | 1-2 hours | |

| Distribution | Mice, Dogs | Moderate to High | |

| Clearance | Mice, Dogs | Moderate to High |